Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic nomenclature of methyl (R)-2-amino-3-(4-bromophenyl)propanoate follows International Union of Pure and Applied Chemistry guidelines, with the primary name clearly indicating the stereochemical configuration, functional groups, and substitution pattern. The compound is officially designated as methyl (2R)-2-amino-3-(4-bromophenyl)propanoate, which explicitly denotes the R-configuration at the chiral carbon center and the para-brominated phenyl substitution. This systematic name provides complete structural information, including the methyl ester functionality, the amino group at the alpha position, and the 4-bromophenyl side chain characteristic of brominated phenylalanine derivatives.
Several alternative nomenclature systems and synonyms are employed throughout the chemical literature to describe this compound. The Chemical Abstracts Service registry number 122332-24-5 serves as the primary identification code for this specific enantiomer. Alternative systematic names include (R)-methyl 2-amino-3-(4-bromophenyl)propanoate and D-phenylalanine, 4-bromo-, methyl ester, which reflect different naming conventions while maintaining the essential structural information. The compound is also referenced in biological contexts using abbreviated forms such as H-D-Phe(4-Br)-OMe, which follows peptide nomenclature conventions where H represents the free amino terminus, D indicates the stereochemical configuration, Phe denotes phenylalanine, 4-Br specifies the bromination position, and OMe indicates the methyl ester group.
The International Chemical Identifier system provides additional standardized representation through the InChI code: InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1. This unique identifier encodes complete structural and stereochemical information in a machine-readable format. The corresponding InChI Key YQWYXOBDKUWXCE-SECBINFHSA-N provides a compressed hash representation that facilitates database searches and structural comparisons. These standardized identifiers ensure unambiguous compound identification across different chemical databases and research platforms.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWYXOBDKUWXCE-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
In this single-step protocol, 4-bromo-D-phenylalanine is refluxed with methanol in the presence of hydrochloric acid (HCl). The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by methanol to form the methyl ester. Concurrently, the amino group is protonated, yielding the hydrochloride salt as the final product.
Reaction Conditions:
- Solvent: Methanol (excess as solvent and reagent)
- Acid Catalyst: Hydrochloric acid (concentrated)
- Temperature: Reflux (~65°C)
- Time: 6–12 hours
This method is favored for its simplicity and high atom economy. However, the dual role of HCl—as both a catalyst and a protonating agent—can lead to side reactions, such as partial racemization if temperature control is inadequate.
Protection/Deprotection Strategies Using Boc Chemistry
To circumvent challenges associated with direct esterification, a multistep approach employing tert-butoxycarbonyl (Boc) protection has been developed. This method ensures selective functionalization of the carboxyl group while preserving the amino group’s integrity.
Boc Protection of the Amino Group
The amino group of 4-bromo-D-phenylalanine is first protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step yields Boc-4-bromo-D-phenylalanine, which is subsequently esterified.
Reaction Conditions:
- Protecting Agent: Boc₂O (1.1 equivalents)
- Base: Triethylamine (2.0 equivalents)
- Solvent: Tetrahydrofuran (THF) or dichloromethane
- Temperature: 0°C to room temperature
- Time: 2–4 hours
Methyl Ester Formation
The Boc-protected intermediate undergoes esterification with methanol using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This step ensures high esterification efficiency without disturbing the Boc group.
Reaction Conditions:
- Coupling Agent: DCC (1.2 equivalents)
- Catalyst: DMAP (0.1 equivalents)
- Solvent: Methanol
- Temperature: 0°C to room temperature
- Time: 12–24 hours
Boc Deprotection and Salt Formation
The Boc group is cleaved using trifluoroacetic acid (TFA), followed by treatment with HCl in methanol to generate the hydrochloride salt. This step restores the free amino group while maintaining the ester functionality.
Reaction Conditions:
- Deprotection Agent: TFA (excess)
- Acid for Salt Formation: HCl (gaseous or in methanol)
- Solvent: Dichloromethane/methanol mixture
- Temperature: 0°C to room temperature
- Time: 1–2 hours
Industrial Production Methods
Scalable synthesis of this compound requires adaptations for cost-effectiveness and consistency. Industrial protocols often integrate continuous flow reactors to enhance reaction control and throughput.
Continuous Flow Esterification
In a representative setup, 4-bromo-D-phenylalanine and methanol are pumped through a heated reactor column packed with acidic ion-exchange resin. This configuration minimizes side reactions and enables real-time monitoring of conversion rates.
Key Parameters:
- Resin Type: Sulfonated polystyrene-divinylbenzene
- Temperature: 50–60°C
- Flow Rate: 0.5–1.0 mL/min
- Conversion Efficiency: >95%
Crystallization and Purification
The crude product is purified via recrystallization from a methanol/ethyl acetate mixture. This step removes unreacted starting materials and byproducts, yielding pharmaceutical-grade material with >99% enantiomeric excess (ee).
Reaction Optimization and Analytical Characterization
Solvent and Catalyst Screening
Comparative studies indicate that methanol outperforms ethanol or isopropanol in esterification yield due to its higher polarity and nucleophilicity. Similarly, HCl proves more effective than H₂SO₄ or p-toluenesulfonic acid in minimizing racemization.
Table 1: Solvent Impact on Esterification Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 92 | 98 |
| Ethanol | 24.3 | 85 | 95 |
| Isopropanol | 19.9 | 78 | 90 |
Spectroscopic Validation
- NMR Analysis:
- HPLC Purity: >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Parameter | Direct Esterification | Boc-Mediated Route |
|---|---|---|
| Steps | 1 | 3 |
| Overall Yield (%) | 85–90 | 75–80 |
| Purity (%) | 95–98 | 99+ |
| Scalability | Moderate | High |
| Cost | Low | Moderate |
The direct method offers operational simplicity but risks racemization under suboptimal conditions. In contrast, the Boc-mediated route provides superior purity and stereochemical fidelity, making it preferable for pharmaceutical applications despite higher complexity.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-Amino-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide or amines are used for substitution reactions.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Methyl ®-2-Amino-3-(4-bromophenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl ®-2-Amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s bromophenyl group allows it to bind to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. This dual interaction enhances its binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
- 4-(4-Bromophenyl)-thiazol-2-amine
Uniqueness
Methyl ®-2-Amino-3-(4-bromophenyl)propanoate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity. Unlike its achiral counterparts, this compound can interact with chiral environments in biological systems, leading to enhanced efficacy and reduced side effects in pharmaceutical applications.
Biological Activity
Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, with the CAS number 122332-24-5, is an organic compound characterized by its unique structural features, including a bromophenyl group, which enhances its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : C10H12BrNO2
- Molecular Weight : 258.11 g/mol
- Chirality : The compound possesses a chiral center, contributing to its optical activity.
This compound interacts with various biological targets, particularly enzymes and receptors involved in neurotransmission. Its bromophenyl group allows for binding to hydrophobic pockets in proteins, while the amino group facilitates hydrogen bonding with active site residues. This dual interaction enhances its binding affinity and specificity, making it a valuable tool in drug design and development.
Biological Activity
The biological activity of this compound has been investigated across several domains:
- Neurotransmitter Modulation : The compound exhibits potential antidepressant effects by modulating serotonin levels, similar to other compounds that influence neurotransmitter systems.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural similarity to amino acids allows it to interact with pathways involved in cancer cell proliferation.
Research Findings
- Enzyme Interaction Studies : Research indicates that this compound can act as an enzyme substrate or inhibitor. For example, its interaction with certain enzymes has been explored to understand its role in metabolic pathways .
- Binding Affinity : Studies have shown that the compound's binding affinity with serotonin receptors suggests implications for mood regulation and anxiety treatment.
-
Case Studies :
- A study published in Organic and Biomolecular Chemistry highlighted the synthesis of derivatives of this compound and their potential biological activities .
- Another research effort demonstrated the compound's effectiveness against specific cancer cell lines, indicating a need for further exploration into its anticancer mechanisms .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, and how can enantiomeric purity be ensured?
- Methodological Answer : A common strategy involves chiral auxiliary-assisted synthesis or resolution of racemic mixtures. For example, methyl esterification of (R)-2-amino-3-(4-bromophenyl)propanoic acid precursors under Mitsunobu conditions can retain stereochemistry. Enantiomeric purity is typically verified using chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) . For intermediates, X-ray crystallography (using SHELX software for refinement) provides definitive stereochemical confirmation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. For NMR, monitor the coupling pattern of the α-proton (δ ~3.8–4.2 ppm) to confirm the (R)-configuration. X-ray analysis is critical for resolving ambiguities in steric environments, particularly around the bromophenyl group .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate with 0.1% TFA to suppress amine protonation). For challenging separations, preparative HPLC with a C18 column and acidic mobile phase (0.1% formic acid) improves yield and purity. Recrystallization from ethanol/water mixtures enhances enantiomeric excess .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the bromophenyl group). Perform variable-temperature NMR to assess conformational flexibility. Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to correlate experimental chemical shifts with optimized geometries. If crystallographic data is available, use SHELXL refinement to reconcile structural outliers .
Q. What strategies are effective for studying the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Design assays targeting amino acid-processing enzymes (e.g., phenylalanine hydroxylase or decarboxylase). Use fluorescence polarization to monitor binding kinetics. For antimycobacterial studies (as seen in thiazole-linked analogs), employ microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control .
Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?
- Methodological Answer : Screen solvents with varying polarity (e.g., DMSO, methanol, acetonitrile) using the vapor diffusion method. Additives like 1% n-octyl β-D-glucopyranoside improve crystal quality. For SHELXL refinement, ensure data collection at low temperature (100 K) to minimize thermal motion artifacts. Resolve twinning issues with the HKL-3000 suite .
Q. What advanced techniques validate chiral stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic chiral HPLC analysis. Use circular dichroism (CD) spectroscopy to track configurational changes. For in vivo models, employ isotopic labeling (e.g., ¹³C at the α-carbon) and track metabolites via LC-MS/MS .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., polar vs. nonpolar solvents) be addressed?
- Methodological Answer : Solubility discrepancies often stem from polymorphic forms. Characterize polymorphs via PXRD and DSC. Use Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility. For example, the bromophenyl group increases δD, favoring solubility in dichloromethane over water .
Q. Why do computational predictions of pKa values diverge from experimental measurements?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
